N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a brominated methylphenyl group, a fluorinated phenyl group, and a pyrazolo[1,5-a]pyrazine moiety, all connected through a sulfanyl acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-4-thiol under specific conditions to form the desired acetamide compound. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The bromine atom in the methylphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, acetone, copper(I) iodide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Iodinated derivatives, other substituted phenyl derivatives.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses. The sulfanyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- N-(2-bromo-4-methylphenyl)-2-{[2-(4-nitrophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide stands out due to the presence of the fluorine atom in the phenyl group, which enhances its lipophilicity and potentially its biological activity. The combination of bromine and fluorine atoms in the structure also contributes to its unique reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C21H16BrFN4OS |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16BrFN4OS/c1-13-2-7-17(16(22)10-13)25-20(28)12-29-21-19-11-18(26-27(19)9-8-24-21)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,25,28) |
InChI Key |
UNCQIHMPDVUQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
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